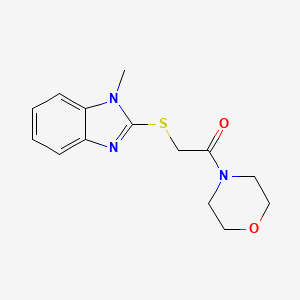
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of indole-derived cannabinoids and has been found to have a high affinity for the CB1 and CB2 receptors in the brain.
Mécanisme D'action
The mechanism of action of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone is similar to that of other synthetic cannabinoids. It acts as a partial agonist of the CB1 and CB2 receptors, which are located in the brain and throughout the body. When 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone binds to these receptors, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the reward pathway in the brain is responsible for the psychoactive effects of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone.
Biochemical and Physiological Effects
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has been found to have a variety of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular problems in some individuals. 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has also been found to have a negative impact on the immune system, leading to increased susceptibility to infections and other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its potency. It is a highly potent synthetic cannabinoid, which makes it useful for studying the effects of cannabinoids on the brain and body. However, its potency also makes it difficult to control the dosage and can lead to unintended side effects. Another limitation of using 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone in lab experiments is its potential for abuse. Due to its psychoactive effects, it can be difficult to control its use in a laboratory setting.
Orientations Futures
The future directions for research on 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone are numerous. One area of research is the development of new treatments for medical conditions such as chronic pain and anxiety disorders. Another area of research is the investigation of the long-term effects of synthetic cannabinoids on the brain and body. Additionally, research is needed to develop new methods for controlling the dosage and minimizing the potential for abuse of synthetic cannabinoids such as 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone.
Conclusion
In conclusion, 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone is a potent synthetic cannabinoid that has been extensively studied in scientific research. Its high affinity for the CB1 and CB2 receptors in the brain and body has led to its use in preclinical studies to investigate the mechanisms of action of synthetic cannabinoids and to develop new treatments for a variety of medical conditions. While 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has advantages as a research tool, its potency and potential for abuse make it a challenging substance to study. Further research is needed to fully understand the biochemical and physiological effects of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone and to develop new treatments for medical conditions.
Méthodes De Synthèse
The synthesis of 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone involves a multistep process that begins with the reaction of 1-methyl-1H-benzimidazole-2-thiol with 4-chlorobutyryl chloride in the presence of a base such as triethylamine. This reaction produces 2-(1-methylbenzimidazol-2-yl)sulfanylbutanoyl chloride, which is then reacted with morpholine in the presence of a base to produce 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone.
Applications De Recherche Scientifique
2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the brain and body. It has been found to have a high affinity for the CB1 and CB2 receptors, which are responsible for the psychoactive effects of cannabinoids. 2-(1-Methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone has been used in preclinical studies to investigate the mechanisms of action of synthetic cannabinoids and to develop new treatments for a variety of medical conditions.
Propriétés
IUPAC Name |
2-(1-methylbenzimidazol-2-yl)sulfanyl-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c1-16-12-5-3-2-4-11(12)15-14(16)20-10-13(18)17-6-8-19-9-7-17/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDIMDDITYXDSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(3-bromophenyl)sulfonylamino]-N-methylpropanamide](/img/structure/B7454736.png)
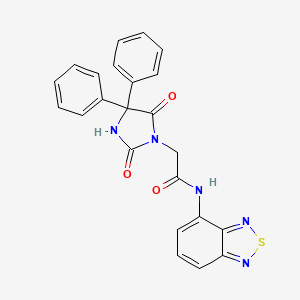
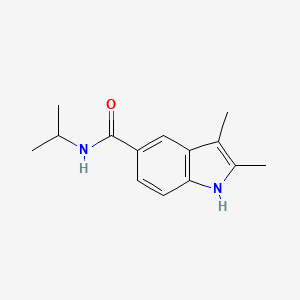
![4-(methoxymethyl)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]benzamide](/img/structure/B7454759.png)
![4-[(2,3-Difluorophenyl)methyl]piperazin-2-one](/img/structure/B7454762.png)
![N-[2-[(3-methylthiophen-2-yl)methyl]pyrazol-3-yl]-2-(3-oxo-1H-2-benzofuran-1-yl)acetamide](/img/structure/B7454767.png)
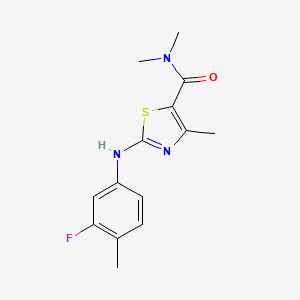
![N-[2-[[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B7454787.png)
![1-(2-Methoxyphenyl)-4-[(5-phenyltetrazol-2-yl)methyl]piperazine](/img/structure/B7454792.png)
![4-[4-[(1,3-Dioxo-2-azaspiro[4.5]decan-2-yl)methyl]piperazin-1-yl]sulfonylbenzamide](/img/structure/B7454798.png)
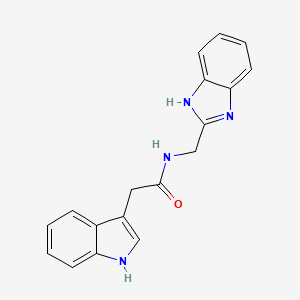
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B7454825.png)
![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B7454828.png)